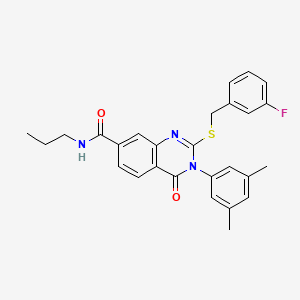
3-(3,5-dimethylphenyl)-2-((3-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethylphenyl)-2-((3-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26FN3O2S and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-((3-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115396-67-2) is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H26FN3O2S with a molecular weight of approximately 475.6 g/mol. The structure features a quinazoline core substituted with a thioether and several aromatic groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H26FN3O2S |
| Molecular Weight | 475.6 g/mol |
| CAS Number | 1115396-67-2 |
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Quinazoline derivatives often act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
- Case Study : In vitro assays showed that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound's thioether moiety may contribute to its antimicrobial properties. Preliminary screenings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In a study evaluating various quinazoline derivatives, this compound demonstrated notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Quinazoline derivatives have also been reported to possess anti-inflammatory properties. The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
- Mechanism : It is hypothesized that the compound downregulates NF-kB signaling, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:
- Absorption : The lipophilic nature of the molecule suggests good absorption characteristics.
- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, with potential involvement of cytochrome P450 enzymes.
- Excretion : Primarily excreted via urine, with metabolites contributing to its overall pharmacological effects.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Metabolism | Hepatic |
| Excretion | Urinary |
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-4-10-29-25(32)20-8-9-23-24(15-20)30-27(34-16-19-6-5-7-21(28)14-19)31(26(23)33)22-12-17(2)11-18(3)13-22/h5-9,11-15H,4,10,16H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLWUQSPRKHAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














